ethyl 3,3,3-trifluoro-N-[(2-methylphenyl)carbamoyl]-2-(2,2,2-trifluoroethoxy)alaninate
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Overview
Description
Ethyl 3,3,3-trifluoro-N-[(2-methylphenyl)carbamoyl]-2-(2,2,2-trifluoroethoxy)alaninate is a complex organic compound characterized by the presence of multiple trifluoromethyl groups and a carbamoyl group attached to an alaninate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,3,3-trifluoro-N-[(2-methylphenyl)carbamoyl]-2-(2,2,2-trifluoroethoxy)alaninate typically involves multiple steps:
Formation of the Alaninate Backbone: The alaninate backbone can be synthesized through the reaction of ethyl 3,3,3-trifluoropyruvate with an appropriate amine under controlled conditions.
Introduction of the Carbamoyl Group: The carbamoyl group is introduced by reacting the intermediate with 2-methylphenyl isocyanate.
Attachment of the Trifluoroethoxy Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,3,3-trifluoro-N-[(2-methylphenyl)carbamoyl]-2-(2,2,2-trifluoroethoxy)alaninate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl groups, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 3,3,3-trifluoro-N-[(2-methylphenyl)carbamoyl]-2-(2,2,2-trifluoroethoxy)alaninate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific enzymes.
Materials Science: Its fluorinated groups confer unique properties, making it useful in the development of advanced materials with specific electronic or hydrophobic characteristics.
Biological Studies: The compound can be used as a probe to study biochemical pathways and interactions due to its distinctive chemical properties.
Mechanism of Action
The mechanism of action of ethyl 3,3,3-trifluoro-N-[(2-methylphenyl)carbamoyl]-2-(2,2,2-trifluoroethoxy)alaninate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups can enhance binding affinity and specificity, while the carbamoyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3,3,3-trifluoro-2-(2,2,2-trifluoroethoxy)propanoate
- Ethyl 3,3,3-trifluoro-N-[(2-chlorophenyl)carbamoyl]-2-(2,2,2-trifluoroethoxy)alaninate
- Ethyl 3,3,3-trifluoro-N-[(2-methoxyphenyl)carbamoyl]-2-(2,2,2-trifluoroethoxy)alaninate
Uniqueness
Ethyl 3,3,3-trifluoro-N-[(2-methylphenyl)carbamoyl]-2-(2,2,2-trifluoroethoxy)alaninate is unique due to the presence of the 2-methylphenyl carbamoyl group, which can impart distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C15H16F6N2O4 |
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Molecular Weight |
402.29 g/mol |
IUPAC Name |
ethyl 3,3,3-trifluoro-2-[(2-methylphenyl)carbamoylamino]-2-(2,2,2-trifluoroethoxy)propanoate |
InChI |
InChI=1S/C15H16F6N2O4/c1-3-26-11(24)14(15(19,20)21,27-8-13(16,17)18)23-12(25)22-10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3,(H2,22,23,25) |
InChI Key |
XTHZPJWVPGBFDV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC(=O)NC1=CC=CC=C1C)OCC(F)(F)F |
Origin of Product |
United States |
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